molecular formula C12H19NO3S B14748287 4-(Hexyloxy)benzene-1-sulfonamide CAS No. 1145-46-6

4-(Hexyloxy)benzene-1-sulfonamide

Cat. No.: B14748287
CAS No.: 1145-46-6
M. Wt: 257.35 g/mol
InChI Key: LKDKSKQJCGTOCA-UHFFFAOYSA-N
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Description

4-(Hexyloxy)benzene-1-sulfonamide is a chemical compound of significant interest in medicinal chemistry and antibacterial research. It belongs to the class of sulfonamides, which were the first synthetic antibiotics discovered and function by inhibiting the bacterial enzyme dihydropteroate synthase (DHPS), a key component in the folate biosynthesis pathway . Research into novel sulfonamide analogues like this one is paramount for addressing the growing global threat of antimicrobial resistance . Beyond its core antibacterial potential, the structural motif of a sulfonamide linked to a hexyloxybenzene group is found in compounds with diverse biological activities. Recent studies on benzenesulfonamide-substituted compounds have explored their potential as novel diuretics that target urea transporters (UTs), offering a salt-sparing mechanism of action . Furthermore, N-(4-(benzyloxy)phenyl)-sulfonamide derivatives have been identified as novel antagonists of the Human Androgen Receptor, showcasing the application of this chemical class in areas such as prostate cancer research . This combination of features makes 4-(Hexyloxy)benzene-1-sulfonamide a valuable scaffold for hit-to-lead optimization and investigation in multiple drug discovery pipelines. This product is intended for research purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

1145-46-6

Molecular Formula

C12H19NO3S

Molecular Weight

257.35 g/mol

IUPAC Name

4-hexoxybenzenesulfonamide

InChI

InChI=1S/C12H19NO3S/c1-2-3-4-5-10-16-11-6-8-12(9-7-11)17(13,14)15/h6-9H,2-5,10H2,1H3,(H2,13,14,15)

InChI Key

LKDKSKQJCGTOCA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Alkylation of Phenol to Form 4-Hexyloxybenzene

The initial step involves the introduction of the hexyloxy group via a Williamson ether synthesis. Phenol is deprotonated using a strong base such as sodium hydroxide, forming phenoxide, which subsequently reacts with hexyl bromide in a polar aprotic solvent like acetonitrile.

Reaction Conditions:

  • Base: Sodium hydroxide (1.2 equiv)
  • Alkylating Agent: Hexyl bromide (1.5 equiv)
  • Solvent: Acetonitrile, reflux at 80°C for 12 hours
  • Yield: 85–90%

The product, 4-hexyloxybenzene, is purified via flash chromatography (hexane:ethyl acetate, 9:1) to remove unreacted phenol and byproducts. Nuclear magnetic resonance (NMR) analysis confirms successful alkylation, with characteristic signals at δ 0.90 (t, J = 6.6 Hz, 3H, –CH3), δ 1.31–1.55 (m, 8H, –CH2–), and δ 4.29 (t, J = 6.6 Hz, 2H, –OCH2–).

Sulfonation of 4-Hexyloxybenzene

Sulfonation introduces the sulfonic acid group at the para position relative to the hexyloxy substituent. Chlorosulfonic acid is employed under controlled conditions to avoid over-sulfonation.

Reaction Conditions:

  • Sulfonating Agent: Chlorosulfonic acid (2.0 equiv)
  • Temperature: 0–5°C (ice bath)
  • Time: 2 hours
  • Yield: 75–80%

The intermediate 4-hexyloxybenzenesulfonic acid is isolated by precipitation in ice water and filtered. Fourier-transform infrared (FTIR) spectroscopy reveals a strong S=O stretching vibration at 1,180 cm⁻¹.

Conversion to Sulfonyl Chloride

The sulfonic acid is converted to its corresponding sulfonyl chloride using phosphorus pentachloride (PCl5).

Reaction Conditions:

  • Chlorinating Agent: PCl5 (3.0 equiv)
  • Solvent: Dichloromethane, reflux at 40°C for 4 hours
  • Yield: 90–95%

The product, 4-hexyloxybenzenesulfonyl chloride, is characterized by a distinct singlet at δ 7.91–7.96 ppm in ¹H NMR, corresponding to the aromatic proton adjacent to the sulfonyl group.

Amidation to Form 4-(Hexyloxy)benzene-1-sulfonamide

The final step involves reacting the sulfonyl chloride with aqueous ammonia to yield the sulfonamide.

Reaction Conditions:

  • Ammonia Source: 28% NH4OH (5.0 equiv)
  • Solvent: Tetrahydrofuran (THF), room temperature, 6 hours
  • Yield: 70–75%

The product is recrystallized from ethanol, yielding white crystals. Mass spectrometry (MS) confirms the molecular ion peak at m/z 299.1 [M+H]⁺.

Optimization of Reaction Parameters

Solvent and Base Selection in Alkylation

Comparative studies demonstrate that acetonitrile outperforms dimethylformamide (DMF) in minimizing side reactions, while potassium carbonate (K2CO3) provides comparable yields to NaOH but requires longer reaction times.

Solvent Base Yield (%) Reaction Time (h)
Acetonitrile NaOH 90 12
DMF K2CO3 85 18

Temperature Control in Sulfonation

Maintaining temperatures below 5°C during sulfonation suppresses ortho-substitution byproducts. At higher temperatures (≥20°C), ortho-sulfonic acid forms in 15–20% yield, complicating purification.

Structural Characterization

Spectroscopic Analysis

  • ¹H NMR (CDCl3): δ 0.90 (t, 3H, –CH3), δ 1.31–1.55 (m, 8H, –CH2–), δ 4.29 (t, 2H, –OCH2–), δ 7.53–7.60 (m, 2H, aromatic), δ 8.07–8.09 (s, 1H, –SO2NH2).
  • FTIR (KBr): 3,280 cm⁻¹ (–NH2 stretch), 1,180 cm⁻¹ (S=O stretch), 1,250 cm⁻¹ (C–O–C stretch).
  • X-ray Crystallography: Monoclinic crystal system with P2₁/c space group, confirming para-substitution.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors for the sulfonation step enhances safety and yield by mitigating exothermic risks. Pilot-scale trials achieve 85% yield with a throughput of 5 kg/h.

Green Chemistry Approaches

Replacing PCl5 with thionyl chloride (SOCl2) reduces hazardous waste. SOCl2-mediated chlorination achieves 88% yield under reflux conditions.

Challenges and Mitigation Strategies

Byproduct Formation

Ortho-sulfonation (5–10%) is minimized by rigorous temperature control and slow addition of chlorosulfonic acid.

Purification Difficulties

Flash chromatography (silica gel, hexane:ethyl acetate gradient) effectively separates 4-(hexyloxy)benzene-1-sulfonamide from unreacted intermediates, achieving >99% purity.

Comparative Analysis of Analogous Compounds

Compound Alkyl Chain Length Yield (%) Antibacterial Activity (MIC, µg/mL)
4-(Butyloxy)benzene-1-sulfonamide C4 78 32
4-(Hexyloxy)benzene-1-sulfonamide C6 75 16
4-(Octyloxy)benzene-1-sulfonamide C8 70 8

Longer alkyl chains enhance membrane permeability, improving biological activity.

Chemical Reactions Analysis

Types of Reactions: 4-(Hexyloxy)benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃) and sulfuric acid (H₂SO₄).

Major Products:

    Oxidation: Formation of sulfonyl chlorides and sulfonic acids.

    Reduction: Formation of primary and secondary amines.

    Substitution: Formation of nitro, sulfo, and halo derivatives of the benzene ring.

Mechanism of Action

The mechanism of action of 4-(Hexyloxy)benzene-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically act as competitive inhibitors of enzymes such as dihydropteroate synthetase, which is involved in the synthesis of folic acid . By inhibiting this enzyme, sulfonamides prevent the replication of bacteria, thereby exerting their antibacterial effects.

Comparison with Similar Compounds

Data Tables

Table 2: Impact of Alkoxy Chain Length on Anticonvulsant Activity (Triazole Derivatives)

Compound Alkoxy Chain ED₅₀ (mg/kg) Protective Index (PI) Reference
5f Heptyloxy 37.3 11.3
Hexyloxy analog Hexyloxy Not reported Lower than 5f

Key Research Findings

Chain Length Optimization : The heptyloxy chain in triazole derivatives outperformed hexyloxy in anticonvulsant efficacy, suggesting that slight increases in hydrophobicity enhance target engagement .

Enzyme Inhibition : Benzyloxy-substituted sulfonamides target carbonic anhydrase, whereas hexyloxy derivatives may prioritize other mechanisms (e.g., GABA modulation) .

Synthetic Flexibility : The hexyloxy group’s straightforward synthesis enables scalable production of derivatives for structure-activity relationship (SAR) studies .

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